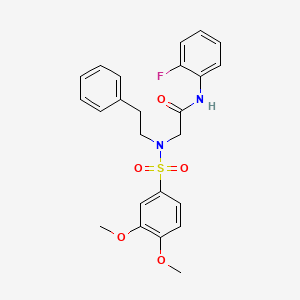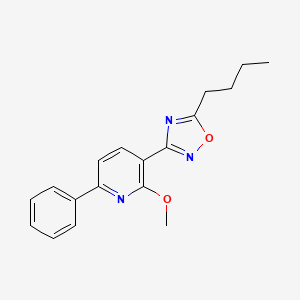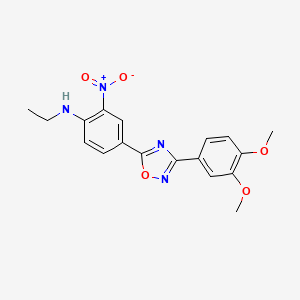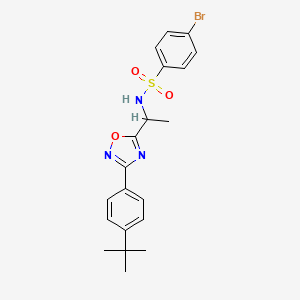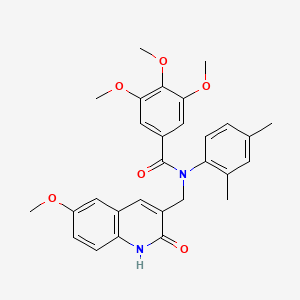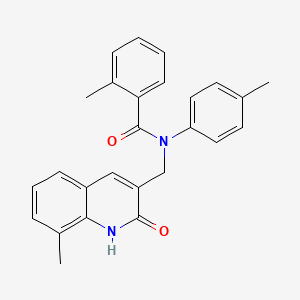
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used in various fields of research, including neuroscience, cancer, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is not fully understood. It is believed to work by chelating metal ions such as copper and zinc, which are essential for the growth and survival of microorganisms. By chelating these metal ions, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the normal functioning of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied, and its properties and potential therapeutic applications are well understood.
One limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is its potential toxicity. It has been shown to have neurotoxic and hepatotoxic effects in some animal studies. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of infectious diseases. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new treatments for these diseases.
Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
Finally, there is potential for the development of new derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide with improved properties and reduced toxicity. By modifying the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, it may be possible to develop compounds with enhanced therapeutic potential and reduced toxicity.
Conclusion:
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as neuroprotective properties. While there are limitations to its use, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide remains a promising candidate for the development of new treatments for infectious and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is synthesized by the reaction of 8-hydroxyquinoline with p-toluidine in the presence of acetic anhydride. The resulting compound is then reacted with 2-methylbenzoyl chloride to form the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-11-13-22(14-12-17)28(26(30)23-10-5-4-7-18(23)2)16-21-15-20-9-6-8-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMRGFKNYZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)


![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
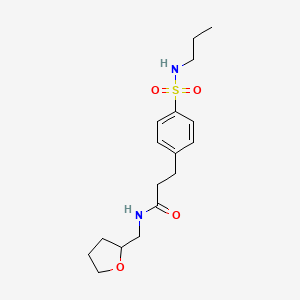
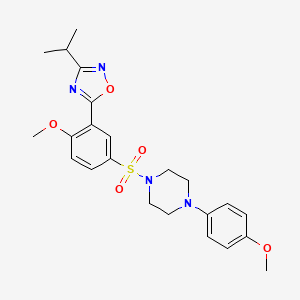
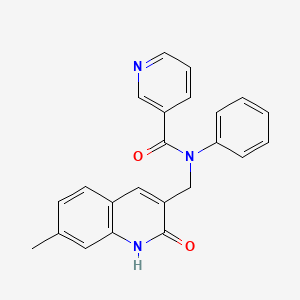
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
